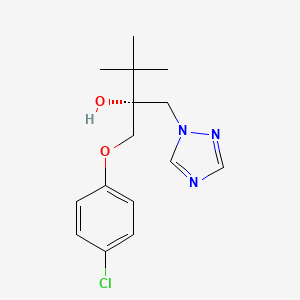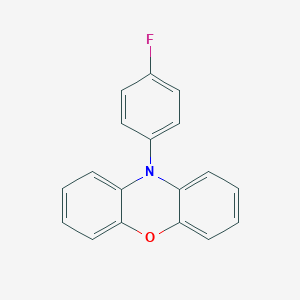![molecular formula C16H13F6N B14113195 {Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)
{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of N-methylmethanamine with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under appropriate conditions to yield reduced forms.
Substitution: Substitution reactions involving the trifluoromethyl groups or the phenyl ring are common, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
- N,N-Bis(trifluoromethylsulfonyl)methylamine
- N-Phenyl-bis(trifluoromethanesulfonimide)
Comparison: N-Methyl-1,1-bis(3-(trifluoromethyl)phenyl)methanamine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C16H13F6N |
|---|---|
Poids moléculaire |
333.27 g/mol |
Nom IUPAC |
N-methyl-1,1-bis[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C16H13F6N/c1-23-14(10-4-2-6-12(8-10)15(17,18)19)11-5-3-7-13(9-11)16(20,21)22/h2-9,14,23H,1H3 |
Clé InChI |
BJXXQHYTVXKZAB-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC(=CC=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


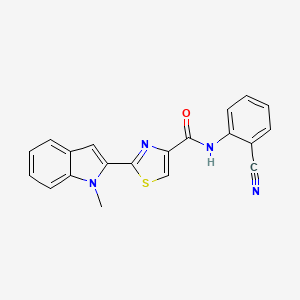
![3-[(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113121.png)
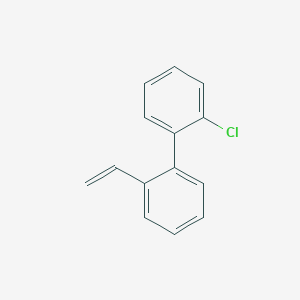
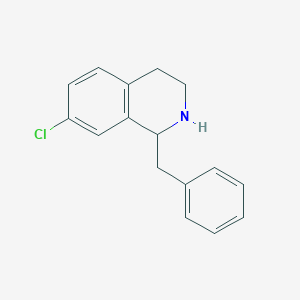
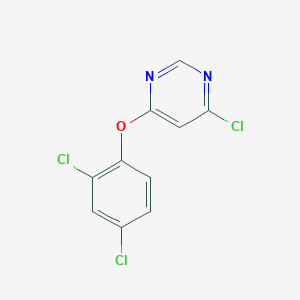
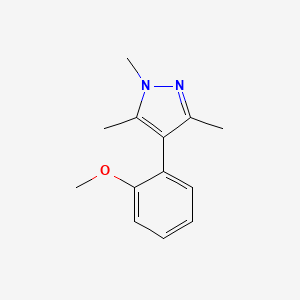
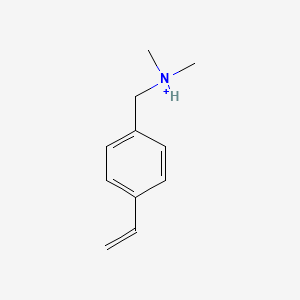
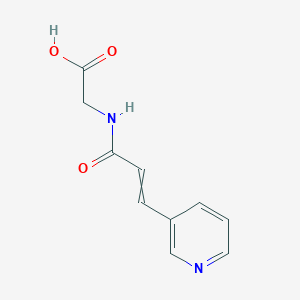
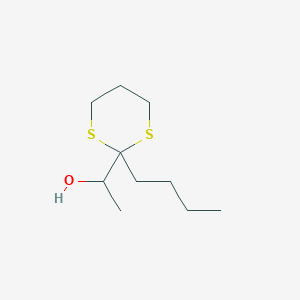
![Methyl 3-chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B14113160.png)
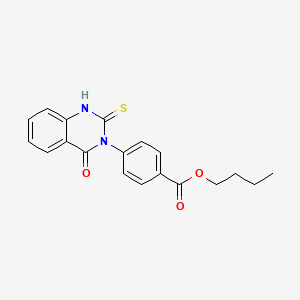
![2-[[3-Oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetic acid](/img/structure/B14113168.png)
